molecular formula C27H24N2O3 B5953454 ETHYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

ETHYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B5953454
M. Wt: 424.5 g/mol
InChI Key: IMEBFWXINQYFFR-UHFFFAOYSA-N
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Description

ETHYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and boron reagents. The process would be optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

ETHYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE exerts its effects involves interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-3-18-9-11-19(12-10-18)25-17-23(22-7-5-6-8-24(22)29-25)26(30)28-21-15-13-20(14-16-21)27(31)32-4-2/h5-17H,3-4H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEBFWXINQYFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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